molecular formula C9H7BrClNO B1377253 6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one CAS No. 1404367-56-1

6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1377253
CAS No.: 1404367-56-1
M. Wt: 260.51 g/mol
InChI Key: HGGUWHWVJPOCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H7BrClNO and its molecular weight is 260.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits its biological effects primarily through inhibition of bromodomains. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, influencing gene expression and cellular processes. The inhibition of these domains can lead to therapeutic effects in various diseases, including cancer and autoimmune disorders .

Therapeutic Applications

The compound has shown promise in several areas:

  • Cancer Treatment : It has been implicated in the treatment of hematologic malignancies and solid tumors by acting as a bromodomain inhibitor . This mechanism is particularly relevant for cancers where epigenetic regulation plays a critical role.
  • Autoimmune Disorders : There is potential for this compound to be used in treating autoimmune conditions due to its ability to modulate immune responses through bromodomain inhibition .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. These investigations provide insights into structure-activity relationships (SAR) that inform the design of more potent analogs.

Table 1: Summary of Biological Activities

Study ReferenceActivity TestedResults
Bromodomain InhibitionEffective against various cancer cell lines
Nitric Oxide Synthase InhibitionPotent selective inhibitors identified
Antimycobacterial ActivityCompounds exhibited significant activity against Mycobacterium tuberculosis

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, a series of quinolinone-based compounds were tested against M. tuberculosis, with several showing superior activity compared to standard treatments .

Safety Profile

While exploring the biological activities, it is crucial to consider the safety profile. Some studies indicate that certain derivatives may exhibit toxicity at higher concentrations; thus, further investigation into their pharmacokinetics and toxicology is warranted .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. It has shown promise in:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research highlights its ability to induce apoptosis in cancer cells through modulation of specific signaling pathways. This suggests potential as an anticancer agent.
  • Neurological Applications : Some studies propose that it may interact with neurotransmitter systems, indicating possible applications in treating neurological disorders.

The biological mechanisms through which 6-bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one operates include:

  • Enzyme Inhibition : The compound has been noted to inhibit certain enzymes involved in metabolic pathways, altering cellular processes and potentially leading to therapeutic effects.
  • Cell Signaling Modulation : It may influence cell signaling pathways that are crucial for cell survival and proliferation, which is particularly relevant in cancer research .

Industrial Applications

In addition to its medicinal uses, this compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be employed in the synthesis of more complex heterocyclic compounds used in pharmaceuticals and agrochemicals .
  • Material Science : The unique properties imparted by the halogen substituents allow for the development of new materials with enhanced thermal stability and reactivity.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various quinolinone derivatives. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting further exploration as a lead compound for drug development.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against multiple strains of bacteria. It demonstrated effective inhibition against resistant strains of Staphylococcus aureus, highlighting its potential as a novel antibiotic candidate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted aniline derivatives. A common approach involves halogenation of a dihydroquinolinone precursor. For example, bromination and chlorination steps are performed using reagents like N-bromosuccinimide (NBS) or SOCl₂ under controlled temperatures (0–25°C). Intermediates are characterized via NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for molecular weight confirmation. Purity is assessed via HPLC (>98%), while structural elucidation relies on ¹H/¹³C NMR, focusing on key signals: the carbonyl group at δ ~170 ppm (¹³C) and aromatic protons in the δ 6.8–7.5 ppm range (¹H). X-ray crystallography may resolve stereochemical ambiguities .

Q. How should researchers handle light sensitivity and storage conditions for this compound?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (argon/nitrogen). Use low-actinic glassware during experiments. Degradation is monitored via TLC or HPLC; exposure to moisture or heat accelerates decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact selectivity in neuronal nitric oxide synthase (nNOS) inhibition?

  • Methodological Answer : SAR studies reveal that the bromo and chloro substituents at positions 6 and 7 enhance nNOS binding affinity by interacting with hydrophobic pockets in the enzyme’s active site. Computational docking (e.g., AutoDock Vina) and mutagenesis studies validate these interactions. Selectivity over endothelial NOS (eNOS) is achieved by optimizing steric bulk to avoid hydrogen bonding with eNOS-specific residues .

Q. What strategies resolve contradictory bioactivity data across in vitro vs. in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor blood-brain barrier (BBB) penetration. To address this:

Perform microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots.

Use BBB permeability models (PAMPA-BBB) or modify the structure with prodrug moieties (e.g., ester groups).

Validate efficacy in neuropathic pain models (e.g., rat spinal nerve ligation) with pharmacokinetic profiling .

Q. How can synthetic byproducts (e.g., dehalogenated derivatives) be minimized during large-scale synthesis?

  • Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE):

  • Catalyst screening : Pd/C or CuI for selective halogen retention.
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) reduce side reactions.
  • Temperature control : Maintain <50°C to prevent C–Br bond cleavage.
    Byproducts are monitored via GC-MS and mitigated via column chromatography (silica gel, hexane/EtOAc) .

Q. What mechanistic insights explain the compound’s efficacy in neuropathic pain models?

  • Methodological Answer : The compound reduces nitric oxide (NO) production by competitively inhibiting nNOS binding to tetrahydrobiopterin (BH₄). In vivo efficacy is confirmed via:

  • Behavioral assays : Von Frey filament tests for mechanical allodynia.
  • Biochemical assays : ELISA for spinal cord NO levels.
  • Immunohistochemistry : Reduced c-Fos expression in dorsal horn neurons .

Properties

IUPAC Name

6-bromo-7-chloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGUWHWVJPOCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A flame-dried 50-mL flask equipped with a magnetic stirring bar was charged with N-(4-bromo-3-chloro-phenyl)-3-chloro-propionamide (1.0 g, 3.36 mmol) and aluminium chloride (0.67 g, 5.04 mmol). In a pre-heated oil bath, the flask was heated at 135˜140° C. for 2 hr. After cooling to room temperature, the reaction mixture was treated with ice-water slowly, and extracted with EtOAc. The organic layer was washed with water and brine in sequence, dried over anhy. Na2SO4. After evaporation of the solvent, the residue was purified by recrystallization in EtOAc (2 mL) and gave title compound (0.44 g, 50% yield) as a solid. MS: 260.0 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Synthesis routes and methods II

Procedure details

To solution of 7-chloro-3,4-dihydroquinolin-2(1H)-one (110-1; 2.92 g, 0.016 mol) in N,N-dimethylformamide (30 mL), was added N-bromosuccinimide (3.14 g, 0.0176 mol) portion-wise at room temperature. The resulting mixture was stirred at room temperature for 16 h. After 16 h, the reaction mixture was diluted with cold water, solid get precipitated, filtered the solid, washed the solid with water and dried under reduced pressure to afford the compound. 1H NMR (400 MHz, DMSO-d6) δ 10.20 (s, 1H), 7.56 (s, 1H), 7.01 (s, 1H), 2.87-2.84 (t, J=7.2 Hz, 2H), 2.45-2.41 (t, J=7.6 Hz, 2H); MS (M+1): 259.9.
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.